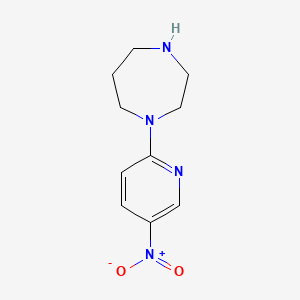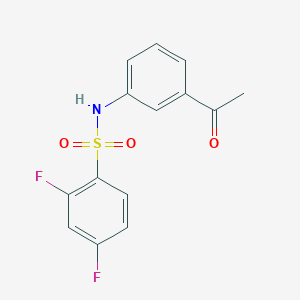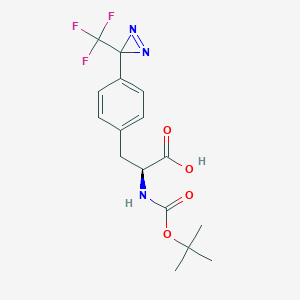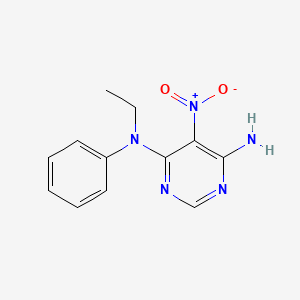
1-(5-Nitropyridin-2-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Nitropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI key for “1-(5-Nitropyridin-2-yl)piperazine” is YEPRCPIKTUGVHG-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitropyridines have been synthesized from 4-aminopyridine, and 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction from 3-nitropyridine . A series of 2-substituted-5-nitro-pyridines has been synthesized from this .Physical And Chemical Properties Analysis
“1-(5-Nitropyridin-2-yl)piperazine” is a solid powder at ambient temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique
Catalytic Applications
- Catalysis in Alkane Hydroxylation : Ni(ii) complexes, including those with diazepane-based ligands, have been shown to catalyze the oxidation of alkanes. This process achieves high turnover numbers and exhibits good alcohol selectivity. Such complexes have been characterized using various methods including DFT studies, highlighting their coordination geometries and catalytic efficiencies (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
Structural Characterization and Applications
Nickel and Copper Complexes : The synthesis and characterization of diazepane amine alcohol compounds and their complexes with nickel(II) and copper(II) have been reported. These studies include structural determination by X-ray diffraction, providing insights into the coordination and stereochemistry of these complexes (Morgan, Gainsford, & Curtis, 1983).
Synthesis and Docking Studies : The synthesis, crystal structure, and docking of 1,4-diazepane derivatives have been explored. These compounds show potential as drug molecules, as indicated by their docking studies with target proteins (Velusamy et al., 2015).
Iron(III) Complexes as Enzyme Models : Iron(III) complexes of diazepane-based ligands have been studied as models for enzymes. Their structural characterization and reactivity, including quinone formation and intradiol cleavage, are significant for understanding enzyme-like catalysis (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Chemical Synthesis and Reactions
Microwave-Assisted Synthesis : Efficient access to 1,4-diazepane derivatives via microwave-assisted synthesis has been described, showcasing a rapid and high-yielding process (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).
Antimicrobial and Anticancer Studies : A series of diazepin-1-yl-phenylaminoethanones have been synthesized and evaluated for their antimicrobial and anticancer activities. This research provides valuable insights into the potential therapeutic applications of these compounds (Verma et al., 2015).
Novel Heterocycle Synthesis : The synthesis and structural characterization of novel heterocyclic compounds, including 1,4-diazepanes, have been reported. This research contributes to the development of new chemical entities with potential applications (Dutta et al., 2012).
Environmental Applications
- CO2 Conversion into Organic Carbonates : Nickel(II) complexes with diazepane-based ligands have been used as catalysts for converting atmospheric CO2 into organic carbonates. This research highlights an effective strategy for mitigating CO2 emissions (Muthuramalingam et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-nitropyridin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-2-3-10(12-8-9)13-6-1-4-11-5-7-13/h2-3,8,11H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKXFXKZFWDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951362 |
Source


|
| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitropyridin-2-yl)-1,4-diazepane | |
CAS RN |
287114-27-6 |
Source


|
| Record name | 1-(5-Nitropyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)


![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)
![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)
![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2444164.png)
![Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfonyl}acetate](/img/structure/B2444165.png)
![(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2444166.png)
